An In-depth Technical Guide on the Physicochemical Properties of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
An In-depth Technical Guide on the Physicochemical Properties of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-(Trifluoromethyl)quinoline-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct experimental data, this guide consolidates reliable predicted values for essential parameters such as melting point, boiling point, pKa, and logP. Furthermore, it outlines detailed, standardized experimental protocols for the determination of these properties, offering a practical framework for researchers. A plausible synthetic route for the compound is also described, accompanied by a visual workflow diagram. This document aims to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel quinoline-based compounds in drug discovery and development.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and metabolism. The following table summarizes the key predicted physicochemical data for 7-(Trifluoromethyl)quinoline-3-carboxylic acid.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₁H₆F₃NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 241.17 g/mol | --INVALID-LINK--[1] |
| Melting Point | >260 °C | --INVALID-LINK--[2] |
| Boiling Point | 347.7 ± 37.0 °C | --INVALID-LINK--[3] |
| Density | 1.481 ± 0.06 g/cm³ | --INVALID-LINK--[3] |
| pKa | 3.58 ± 0.25 | --INVALID-LINK--[3] |
| logP | 2.7 | --INVALID-LINK--[4] |
| Solubility | Data not available |
Note: The presented values are computationally predicted and should be confirmed by experimental analysis.
Synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 7-(Trifluoromethyl)quinoline-3-carboxylic acid.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of 7-(Trifluoromethyl)quinoline-3-carboxylic acid.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single, sharp temperature.
Protocol: Capillary Method [5][6][7][8]
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Sample Preparation: Ensure the sample is completely dry and in a fine powder form.
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Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, and pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
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Heating: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
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Reporting: Report the melting point as a range. For a pure compound, this range should be narrow (0.5-2°C).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration [9][10][11][12]
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Solution Preparation: Prepare a solution of the compound in deionized water or a suitable co-solvent if the compound has low aqueous solubility. A typical concentration is around 1 mM.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Protocol: Shake-Flask Method [12][13][14][15][16]
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of the compound in either the aqueous or the organic phase.
-
Partitioning: Combine the two phases in a separatory funnel or vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the logP using the following equation: logP = log₁₀ ([concentration in octanol] / [concentration in water])
Solubility Determination
Aqueous solubility is a critical property that influences the bioavailability of a drug. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature.
Protocol: Shake-Flask Method [3][17][18][19][20]
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Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Reporting: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a quinoline-3-carboxylic acid derivative, adaptable for the synthesis of the title compound.
Caption: Generalized experimental workflow for synthesis and purification.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 7-(Trifluoromethyl)quinoline-3-carboxylic acid for researchers and drug development professionals. While direct experimental data is currently sparse, the presented predicted values offer a valuable starting point for in silico modeling and experimental design. The detailed protocols for synthesis and property determination are intended to facilitate the practical investigation of this and related quinoline derivatives, ultimately aiding in the discovery and development of new therapeutic agents.
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